molecular formula C15H18FNO3 B5318797 2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B5318797
M. Wt: 279.31 g/mol
InChI Key: UQUJKRFYRXFSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is a compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as ABT-639 and belongs to the class of compounds known as selective T-type calcium channel blockers.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is based on its ability to selectively block T-type calcium channels. These channels are involved in the regulation of various physiological processes, including the contraction of smooth muscle cells, the release of neurotransmitters, and the modulation of neuronal excitability. By blocking these channels, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research has shown that this compound may have potential as a treatment for various conditions, including chronic pain, epilepsy, and hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments include its potential as a selective T-type calcium channel blocker and its ability to modulate various physiological processes. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions that researchers can explore with regards to 2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid. These include:
1. Further studies on the biochemical and physiological effects of this compound.
2. Development of new drugs based on the structure of this compound.
3. Exploration of the potential of this compound as a treatment for various conditions, including chronic pain, epilepsy, and hypertension.
4. Investigation of the potential of this compound as a tool for studying T-type calcium channels and their role in various physiological processes.

Synthesis Methods

The synthesis of 2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is a complex process that involves several steps. The synthesis starts with the reaction of 2-fluorobenzylamine with cyclohexanone to form the intermediate product, 2-{[(2-fluorobenzyl)amino]cyclohexyl}ketone. This intermediate product is then reacted with chloroformic acid to form the final product, this compound.

Scientific Research Applications

The primary application of 2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid in scientific research is in the development of new drugs. This compound has been shown to have potential as a selective T-type calcium channel blocker, which makes it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

2-[(2-fluorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1,4-5,8,11-12H,2-3,6-7,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUJKRFYRXFSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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